- The oxidation of polychlorinated benzenes by genetically engineered cytochrome P450cam: potential applications in bioremediationChemical Communications (Cambridge), 2000, (3), 247-248,
Cas no 87-86-5 (Pentachlorophenol)
Pentachlorophenol structure
Pentachlorophenol
Pentachlorophenol Properties
Names and Identifiers
-
- 2,3,4,5,6-Pentachlorophenol
- PCP
- Pentachlorophenol tech
- Pentachlorophenol
- Pentachlorophenol solution
- dowicideg
- gr48-11ps
- gr48-32s
- mystoxd
- napclor-g
- PCP-Na
- pentachlorophenate de sodium
- pentachlorophenate sodium salt
- pentachloro-phenol
- pkhfn
- potassium pentachlorophenoxide
- sapco25
- sodiumpcp
- 2,3,4,5,6-Pentachlorophenol (ACI)
- Phenol, pentachloro- (8CI, 9CI)
- 1-Hydroxy-2,3,4,5,6-pentachlorobenzene
- 1-Hydroxypentachlorobenzene
- Chlon
- Chlorophenasic acid
- Dowicide 7
- Dowicide EC 7
- Dura Treet II
- EP 30
- EP 30 (pesticide)
- Fungifen
- Grundier Arbezol
- Lauxtol
- Liroprem
- MeSH ID: D010416
- NSC 263497
- PCP (pesticide)
- Penchlorol
- Penta
- Penton 70
- Pentor 70
- Perchlorophenol
- Permasan
- PKhF
- Pol Nu
- Pole topper
- Pole topper fluid
- Preventol P
- Santophen 20
- Satophen
- Witophen P
- Woodtreat A
- +Expand
-
- IZUPBVBPLAPZRR-UHFFFAOYSA-N
- 1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
- ClC1C(Cl)=C(Cl)C(O)=C(Cl)C=1Cl
Computed Properties
- 263.84700
- 1
- 1
- 0
- 12
- 150
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 2
- 0
Experimental Properties
- 4.65920
- 20.23000
- 7109
- 1.6310 (estimate)
- 310 °C(lit.)
- 270 °C (decomposition)
- 40 mm Hg ( 211.2 °C)
- 11 °C
- White needle crystal. Strong pungent smell when hot
- Stable. Incompatible with strong oxidizing agents.
- It is easily soluble in ethanol and ether, soluble in benzene, slightly soluble in cold petroleum ether, and almost insoluble in water
- 1.978 g/cm3 (22 ºC)
Pentachlorophenol Security Information
- SM6300000
- 3
- 6.1(a)
- S22-S36/37-S45-S52-S60-S61-S16-S7
- II
- R24/25; R26; R36/37/38; R40; R50/53
- T+ N
- UN 3155 6.1/PG 2
- II
- R11;R23/24/25;R39/23/24/25
- Pentachlorophenol (PCP) is very toxic to plants and are used as preharvest defoliants and general herbicides. Their use as herbicides is currently restricted to nonagricultural uses along drainage ditches, driveways, and fencerows. Commercial (technical) grades of PCP commonly contain manufacturing by- products, such as dioxin (HxCDD), which can be more toxic than the PCP itself. Another contaminant in PCP is HCB (Hexachlorobenzene). The use of PCP is being phased out because of the discovery of these highly toxic contaminants (9). PCP is a Restricted Use Pesticide (RUP). Restricted Use Pesticides may be purchased and used only by certified applicators. In 1988 the EPA announced further restrictions on the use of PCP as in the pulp and paper industry where it is used in paper coatings, sizing, adhesives and in inks. Registration for use in cooling towers and for certain oil well operations was also cancelled. The 1988 regulations also required compliance with dioxin (HxCDD) concentration limits in the final product.
- 6.1(a)
Pentachlorophenol Customs Data
- 2908110000
-
China Customs Code:
2908110000Overview:
2908110000 Pentachlorophenol.Regulatory conditions:X(ToxicChemical environmental management Release Notice).VAT:17.0%.Tax refund rate:0.0%.Minimum tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
X.ToxicChemical environmental management Release Notice
Summary:
2908110000 2,3,4,5,6-pentachlorophenol.supervision conditions:x(environment control release notice for poisonous chemicals).VAT:17.0%.tax rebate rate:0.0%.MFN tarrif:5.5%.general tariff:30.0%
Pentachlorophenol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: NADH , Potassium chloride Catalysts: Cytochrome P450 , Putidaredoxin reductase Solvents: Water ; 2 min, pH 7.4, 30 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 rt → > 61 °C
1.2 Catalysts: Aluminum chloride ; 61 °C → 90 °C; 90 °C → 105 °C
1.3 Reagents: Chlorine ; > 126 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Catalysts: Aluminum chloride ; 61 °C → 90 °C; 90 °C → 105 °C
1.3 Reagents: Chlorine ; > 126 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Reference
Reaction Pathways in Pentachlorophenol Synthesis. 1. Temperature-Programmed Reaction
Industrial & Engineering Chemistry Research,
2004,
43(17),
5021-5026
,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Zirconium dioxide (sulfated) , Iron oxide (Fe3O4) ; 50 min, rt
Reference
Nano Fe3O4@ZrO2/SO42-: A highly efficient catalyst for the protection and deprotection of hydroxyl groups using HMDS under solvent-free condition
Phosphorus,
2017,
192(1),
129-135
,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Methanol , Dodecane
Reference
Photochemistry of polyhaloarenes. 4. Phototransformations of perchloro-o-phenoxyphenol in basic media
Journal of Organic Chemistry,
1986,
51(21),
3939-42
,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
Reference
Degradation of veratrylglycerol β-(pentachlorophenyl) ether, a model compound for lignin bound pentachlorophenol residues
Chemosphere,
1987,
16(5),
963-8
,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Tetrahedron,
1982,
38(15),
2339-46
,
Synthetic Circuit 13
Reaction Conditions
Reference
Selective α-chlorination of alkyl aryl ketones
Synthesis,
1982,
(12),
1018-20
,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol
2.1 Reagents: Cuprous cyanide Solvents: Dimethyl sulfoxide
2.1 Reagents: Cuprous cyanide Solvents: Dimethyl sulfoxide
Reference
Improved synthesis of pentachlorobenzonitrile
Toxicological and Environmental Chemistry,
2000,
76(3-4),
147-155
,
Pentachlorophenol Raw materials
- Phenol, 2,3,4,5-tetrachloro-6-(pentachlorophenoxy)-, sodium salt
- 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dienone
- 2,3,4,5,6-Pentachlorobenzeneamine
- Tert-Butyl nitrite
- Silane, trimethyl(pentachlorophenoxy)-
- Pentachloronitrobenzene
Pentachlorophenol Preparation Products
Pentachlorophenol Related Literature
-
Jason P. van de Merwe,Frederic D. L. Leusch Environ. Sci.: Processes Impacts 2015 17 947
-
A. I. Williams Analyst 1971 96 296
-
K. Bencze Analyst 1963 88 622
-
Liqun Xing,Jie Sun,Hongling Liu,Hongxia Yu J. Environ. Monit. 2012 14 1677
-
5. Energy generation through bioelectrochemical degradation of pentachlorophenol in microbial fuel cellNishat Khan,M. Danish Khan,Abdul-Sattar Nizami,Mohammad Rehan,Azfar Shaida,Anees Ahmad,Mohammad Z. Khan RSC Adv. 2018 8 20726
-
Steven T. J. Droge,Geoff Hodges,Mark Bonnell,Steve Gutsell,Jayne Roberts,Alexandre Teixeira,Elin L. Barrett Environ. Sci.: Processes Impacts 2023 25 621
-
Haipeng Jiang,Yinhua Zhang,Xiangguo Chen,Jizhong Lv,Jing Zou Anal. Methods 2013 5 111
-
Frida Book,Michael Persson,Eric Carmona,Thomas Backhaus,Tobias Lammel Environ. Sci.: Nano 2022 9 2402
-
Christina K. Remucal Environ. Sci.: Processes Impacts 2014 16 628
-
M. R. Abargues,J. Ferrer,A. Bouzas,A. Seco Environ. Sci.: Water Res. Technol. 2018 4 226
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